5-(4-Nitrophenyl)-1H-Tetrazole

描述

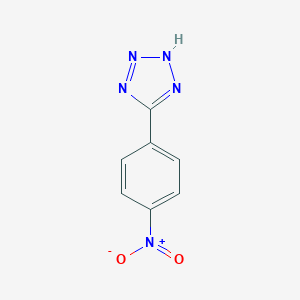

5-(4-Nitrophenyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 4-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring. The reaction conditions often require heating to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: 5-(4-Nitrophenyl)-1H-Tetrazole can undergo oxidation reactions, often leading to the formation of nitro-substituted tetrazole derivatives.

Reduction: Reduction of the nitro group can yield amino-substituted tetrazole derivatives.

Substitution: The compound can participate in various substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation Products: Nitro-substituted tetrazole derivatives.

Reduction Products: Amino-substituted tetrazole derivatives.

Substitution Products: Various functionalized tetrazole derivatives depending on the substituent introduced.

科学研究应用

Chemical Properties and Structure

5-(4-Nitrophenyl)-1H-tetrazole has the molecular formula and features a tetrazole ring substituted with a 4-nitrophenyl group. This unique structure contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

Role as a Building Block:

The compound is widely recognized as a valuable building block in organic synthesis. It facilitates the preparation of more complex heterocyclic compounds, which are essential in developing new materials and catalysts.

Synthetic Routes:

The synthesis typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in dimethylformamide (DMF), employing nucleophilic substitution methods. The reaction conditions often require heating to promote the formation of the tetrazole ring .

| Reaction Type | Description |

|---|---|

| Oxidation | Forms nitro-substituted tetrazole derivatives using agents like potassium permanganate. |

| Reduction | Converts nitro groups to amino groups, yielding amino-substituted tetrazoles. |

| Substitution | Allows for various functional group introductions through halogenating agents or nucleophiles. |

Pharmaceutical Research

Potential Pharmacophore:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design due to its interaction with biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for developing new therapeutic agents .

Case Study:

Recent studies have demonstrated that certain derivatives of this compound showed significant antibacterial activity against strains such as Bacillus cereus and Escherichia coli, indicating its potential utility in developing antibiotics .

Analytical Chemistry

Reagent in Analytical Techniques:

This compound serves as an effective reagent in various analytical methods, including spectrophotometry. It enhances the detection and quantification of other compounds, improving accuracy in chemical analyses .

Material Science

Advanced Materials Production:

this compound is utilized in producing advanced materials such as polymers and coatings due to its thermal stability and chemical resistance. These properties make it suitable for applications requiring durability and performance under varying conditions .

Explosive Materials

Energetic Compounds Development:

The compound is also instrumental in developing energetic materials for defense and aerospace industries. Its ability to form stable energetic compounds makes it valuable for creating explosives and propellants .

作用机制

The mechanism of action of 5-(4-Nitrophenyl)-1H-Tetrazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

相似化合物的比较

4-Nitrophenyl Tetrazole: Similar in structure but lacks the 5-substitution.

5-Phenyl-1H-Tetrazole: Lacks the nitro group, resulting in different reactivity and applications.

5-(4-Aminophenyl)-1H-Tetrazole: A reduction product of 5-(4-Nitrophenyl)-1H-Tetrazole with distinct biological properties.

Uniqueness: this compound is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

生物活性

5-(4-Nitrophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms. The nitrophenyl substituent enhances its electronic properties, making it a candidate for various biological applications.

Synthesis Methods:

- The compound can be synthesized via the [3+2] cycloaddition reaction between nitriles and sodium azide under specific conditions, often utilizing catalysts such as copper(II) or solid acid resins to enhance yield and efficiency .

- Recent advancements have reported yields ranging from 75% to 98%, depending on the reaction conditions and catalysts used .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of tetrazole derivatives:

- In Vitro Studies: In a disc diffusion assay, several tetrazole compounds exhibited significant antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, compounds derived from this compound showed zones of inhibition comparable to standard antibiotics like ciprofloxacin .

- Minimum Inhibitory Concentration (MIC): The MIC values for some derivatives were reported to be lower than those for traditional antibiotics, indicating a promising alternative for treating resistant bacterial strains .

Anticancer Properties

Research has also highlighted the anticancer potential of tetrazole derivatives:

- Mechanism of Action: The mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have been shown to inhibit cell growth in various cancer cell lines, including breast and lung cancer .

- Case Study: A specific derivative demonstrated better activity than standard chemotherapeutic agents against certain cancer types, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazoles have been explored in several studies:

- In Vivo Studies: Animal models have shown that tetrazole derivatives can reduce inflammation markers significantly compared to control groups. This suggests potential use in treating inflammatory diseases such as arthritis or colitis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at different positions on the tetrazole ring can lead to variations in potency and selectivity for biological targets. Key findings include:

- Substituent Effects: The presence of electron-withdrawing groups like nitro enhances antimicrobial activity, while electron-donating groups can improve anticancer properties .

- Molecular Interactions: The planar structure allows for effective stacking interactions with biological macromolecules, which is crucial for its activity against various targets .

Summary of Research Findings

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disc diffusion assay | Significant inhibition against E. coli and S. aureus |

| Anticancer | Cell viability assays | Better efficacy than standard drugs in specific cancer cell lines |

| Anti-inflammatory | In vivo models | Reduction in inflammation markers compared to controls |

属性

IUPAC Name |

5-(4-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOBAHGBPSRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301237 | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-60-8 | |

| Record name | 16687-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(4-Nitrophenyl)-1H-tetrazole effective as an activator in oligonucleotide synthesis?

A1: this compound acts as an efficient activator in the phosphoramidite method of oligonucleotide synthesis due to its acidity. Research has shown that its reaction rate with diisopropyl (diisopropylamido)phosphite (a common phosphoramidite reagent) is faster than 1H-tetrazole, likely due to its higher acidity. [] This faster reaction rate translates to higher coupling yields and shorter reaction times during oligonucleotide synthesis. [, ]

Q2: Is the solubility of this compound a concern for oligonucleotide synthesis?

A2: While this compound is only slightly soluble in acetonitrile, a common solvent for oligonucleotide synthesis, it exhibits greater solubility in tetrahydrofuran (THF), reaching concentrations up to 0.8 M. [] This solubility in THF offers flexibility in choosing reaction conditions for oligonucleotide synthesis.

Q3: Are there any structural characterizations available for this compound?

A3: Yes, this compound has a molecular formula of C7H5N5O2 and a molecular weight of 191.15 g/mol. [] Its melting point is reported to be between 225-226 °C. [] Further spectroscopic data might be available in the literature but were not detailed in the provided research papers.

Q4: What are the safety considerations when working with this compound?

A4: this compound should be handled with caution as it can be an irritant to the eyes, respiratory system, and skin. [] Additionally, like many tetrazole compounds, it may be explosive when exposed to strong heat or metal salts. [] Appropriate personal protective equipment and safe handling procedures should be employed during its use.

Q5: Beyond oligonucleotide synthesis, are there other applications for this compound?

A5: While its use as an activator in oligonucleotide synthesis is well documented, the provided research papers primarily focus on this application. Exploration of its potential in other fields like materials science or catalysis would require further investigation.

Q6: Can you tell me more about the synthesis of 2′-O-methyloligoribonucleotides using this compound?

A6: Researchers have successfully synthesized 2′-O-methyloligoribonucleotides with high coupling yields (over 99%) using this compound as an activator. [, ] These modified oligonucleotides demonstrate resistance to degradation by both RNA and DNA-specific nucleases, making them valuable tools for studying RNA biochemistry. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。